REACTION_CXSMILES
|
[OH-].[K+].C1(=O)CCCC(=O)C1.ClCC(=O)C.Cl.[CH2:17]([O:19][C:20](=[O:23])[CH2:21][NH2:22])[CH3:18].C([O-])(=O)C.[Na+].O=[C:30]([CH3:40])[CH2:31][CH:32]1[C:37](=[O:38])[CH2:36][CH2:35][CH2:34][C:33]1=O>O.C(O)C>[CH2:17]([O:19][C:20](=[O:23])[CH2:21][N:22]1[C:33]2[CH2:34][CH2:35][CH2:36][C:37](=[O:38])[C:32]=2[CH:31]=[C:30]1[CH3:40])[CH3:18] |f:0.1,4.5,6.7|
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Name
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|
Quantity
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11.78 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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20 g
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Type
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reactant
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Smiles
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C1(CC(CCC1)=O)=O
|
Name
|
|
Quantity
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18.9 g
|
Type
|
reactant
|
Smiles
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ClCC(C)=O
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Name
|
|
Quantity
|
6.85 g
|
Type
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reactant
|
Smiles
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Cl.C(C)OC(CN)=O
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Name
|
|
Quantity
|
4.02 g
|
Type
|
reactant
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Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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26.5 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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O=C(CC1C(CCCC1=O)=O)C
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Name
|
|
Quantity
|
72 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
20 °C
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Type
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CUSTOM
|
Details
|
with stirring (highly exothermic) then the solution
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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(exothermic addition)
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Type
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STIRRING
|
Details
|
the resulting dark red solution was stirred at 20° C. for 5 mins
|
Duration
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5 min
|
Type
|
WASH
|
Details
|
rinsing in with ethanol (18 mL)
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Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight at 20° C
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The resulting solution of 2-(2-oxopropyl)cyclohexane-1,3-dione, volume 124 mL, was split into 4 equal portions
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Type
|
STIRRING
|
Details
|
stirring
|
Type
|
ADDITION
|
Details
|
was then added to the contents of reaction vessel 2
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Type
|
STIRRING
|
Details
|
with stirring
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Type
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TEMPERATURE
|
Details
|
the resulting mixture was heated to 75° C.
|
Type
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TEMPERATURE
|
Details
|
cooled to 20° C. over 55 mins
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Duration
|
55 min
|
Type
|
STIRRING
|
Details
|
After stirring overnight at 20° C.
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (10 mL), tert-butyl methyl ether (2×10 mL)
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Type
|
CUSTOM
|
Details
|
dried in vacuo 40° C. for 20 h
|
Duration
|
20 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1C(=CC=2C(CCCC12)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |